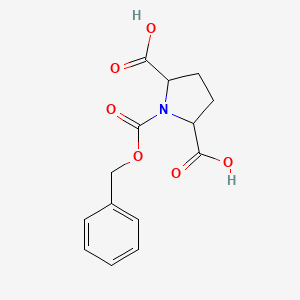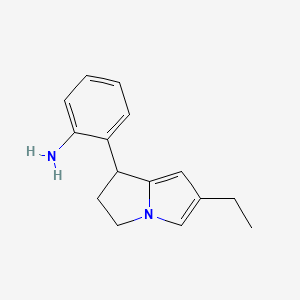
2-(6-Ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline is an organic compound with a complex structure that includes a pyrrolizine ring fused to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with an aniline derivative, the introduction of the pyrrolizine ring can be achieved through a series of reactions involving alkylation, cyclization, and reduction steps. Specific reagents and catalysts, such as palladium or platinum, may be used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands. The choice of solvents, temperature, and pressure conditions would be critical factors in the industrial synthesis.
化学反应分析
Types of Reactions
2-(6-Ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
2-(6-Ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 2-(6-ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolizine ring structure, such as 1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2-propen-1-one.
Aniline Derivatives: Compounds with an aniline moiety, such as 2,4-dinitroaniline.
Uniqueness
2-(6-Ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline is unique due to the combination of the pyrrolizine ring and the aniline moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
属性
CAS 编号 |
817207-43-5 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
2-(6-ethyl-2,3-dihydro-1H-pyrrolizin-1-yl)aniline |
InChI |
InChI=1S/C15H18N2/c1-2-11-9-15-13(7-8-17(15)10-11)12-5-3-4-6-14(12)16/h3-6,9-10,13H,2,7-8,16H2,1H3 |
InChI 键 |
PKAWFCMETBDNEI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN2CCC(C2=C1)C3=CC=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
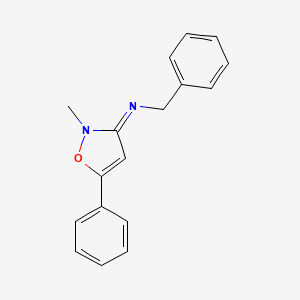



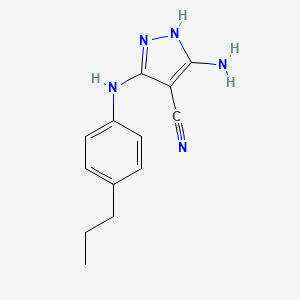
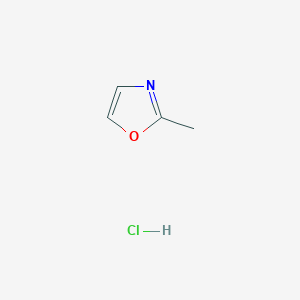

![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
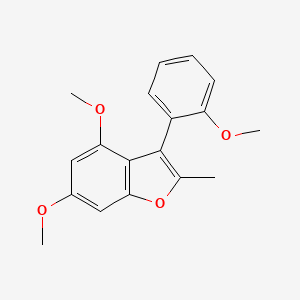
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)

